molecular formula C20H13NO2S2 B11465293 6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene

6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene

Cat. No.: B11465293
M. Wt: 363.5 g/mol
InChI Key: BHROHCBMOJNORY-UHFFFAOYSA-N
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Description

6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a nitro group, phenyl groups, and a phenylsulfanyl group in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Phenylation: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using phenyl halides and a Lewis acid catalyst such as aluminum chloride.

    Sulfanylation: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Reduction: 6-Amino-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfanyl group can also interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiophene: Lacks the nitro and phenylsulfanyl groups, resulting in different chemical and biological properties.

    6-Nitrobenzothiophene: Lacks the phenyl and phenylsulfanyl groups, leading to different reactivity and applications.

    4-(Phenylsulfanyl)benzothiophene: Lacks the nitro group, affecting its biological activity and chemical reactivity.

Uniqueness

6-Nitro-2-phenyl-4-(phenylsulfanyl)-1-benzothiophene is unique due to the combination of the nitro, phenyl, and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H13NO2S2

Molecular Weight

363.5 g/mol

IUPAC Name

6-nitro-2-phenyl-4-phenylsulfanyl-1-benzothiophene

InChI

InChI=1S/C20H13NO2S2/c22-21(23)15-11-19(24-16-9-5-2-6-10-16)17-13-18(25-20(17)12-15)14-7-3-1-4-8-14/h1-13H

InChI Key

BHROHCBMOJNORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3SC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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